molecular formula C17H27N5O B6141059 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B6141059
M. Wt: 317.4 g/mol
InChI Key: KHKMMDBXRVTDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. In

Mechanism of Action

The mechanism of action of 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is complex and not fully understood. It is believed to act by binding to specific sites on target proteins, altering their structure and function. This can lead to changes in cellular signaling pathways and ultimately affect cellular processes such as metabolism, growth, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific target proteins it interacts with. Some of the observed effects include inhibition of enzyme activity, modulation of ion channel function, and alteration of receptor signaling. These effects can have significant implications for the treatment of various diseases and disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is its broad range of biological activity. This makes it a valuable tool for investigating a wide variety of biological processes. However, its complex mechanism of action and potential off-target effects can also pose challenges for experimental design and interpretation of results.

Future Directions

There are many potential future directions for research on 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. Some of the most promising areas of investigation include:
1. Identification of novel target proteins and pathways affected by this compound
2. Development of more selective and potent analogs for use in drug discovery
3. Investigation of the potential therapeutic applications of this compound in various disease models
4. Elucidation of the molecular mechanisms underlying its complex mode of action.
Conclusion
In conclusion, this compound is a valuable tool for investigating the molecular mechanisms underlying various physiological processes. Its broad range of biological activity and potential therapeutic applications make it an important area of research for the future.

Synthesis Methods

The synthesis of 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine involves the reaction between 4-(3-methylbutanoyl)piperazine and 6-(1-pyrrolidinyl)pyrimidine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps and requires careful optimization of reaction conditions to achieve high yields and purity of the final product.

Scientific Research Applications

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential applications in scientific research. It has been shown to have significant activity against a range of biological targets, including enzymes, receptors, and ion channels. This makes it a valuable tool for investigating the molecular mechanisms underlying various physiological processes.

properties

IUPAC Name

3-methyl-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-14(2)11-17(23)22-9-7-21(8-10-22)16-12-15(18-13-19-16)20-5-3-4-6-20/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKMMDBXRVTDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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